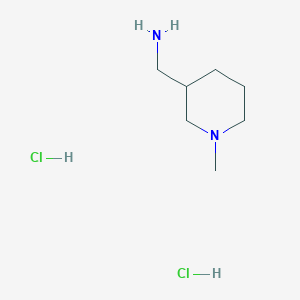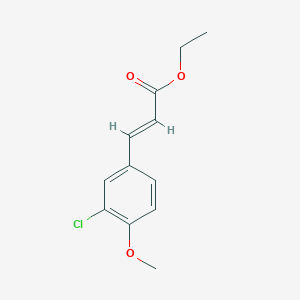![molecular formula C8H3BrF4N2 B6309078 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 2089920-05-6](/img/structure/B6309078.png)
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that contains bromine, fluorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: This compound shares similar structural features but lacks the imidazole ring, which may result in different chemical properties and applications.
7-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole:
Uniqueness
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group. These features contribute to its distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
特性
IUPAC Name |
6-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMGFGWHRHLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)
![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)



![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)

